

Spectroscopic Profile of 3-Cyano-4-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyano-4-hydroxybenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyano-4-hydroxybenzoic acid**, a molecule of interest in various research and development domains. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines data from closely related compounds and established spectroscopic principles to present a reliable predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the predicted and key experimental spectroscopic data for **3-Cyano-4-hydroxybenzoic acid**. These values are derived from analyses of analogous compounds and theoretical considerations, providing a robust starting point for experimental work.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Cyano-4-hydroxybenzoic acid**

Proton	Predicted Chemical Shift (δ , ppm) in DMSO-d ₆	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.3	d	~2.0
H-5	~8.0	dd	~8.5, 2.0
H-6	~7.2	d	~8.5
4-OH	~11.0 (broad)	s	-
COOH	~13.0 (broad)	s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Cyano-4-hydroxybenzoic acid**

Carbon	Predicted Chemical Shift (δ , ppm) in DMSO-d ₆
C=O	~166
C-4	~162
C-2	~135
C-6	~132
C-5	~118
C-1	~125
C-3	~105
CN	~117

Table 3: Key IR Absorption Bands for **3-Cyano-4-hydroxybenzoic acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong
O-H (Phenol)	3600 - 3200	Broad, Medium
C-H (Aromatic)	3100 - 3000	Medium
C≡N (Nitrile)	2240 - 2220	Strong
C=O (Carboxylic Acid)	1710 - 1680	Strong
C=C (Aromatic)	1600 - 1450	Medium to Strong
C-O	1300 - 1200	Strong

Table 4: Predicted UV-Vis Spectroscopic Data for **3-Cyano-4-hydroxybenzoic acid**

Solvent	Predicted λ_{max} (nm)	Molar Absorptivity (ϵ)
Methanol or Ethanol	~250 and ~290	To be determined experimentally

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for organic compounds and should be adapted for **3-Cyano-4-hydroxybenzoic acid**.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Equipment:

- **3-Cyano-4-hydroxybenzoic acid** sample
- Deuterated solvent (e.g., DMSO-d₆)

- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Cyano-4-hydroxybenzoic acid** in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- **3-Cyano-4-hydroxybenzoic acid** sample
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3-Cyano-4-hydroxybenzoic acid** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials and Equipment:

- **3-Cyano-4-hydroxybenzoic acid** sample
- Spectroscopic grade solvent (e.g., methanol or ethanol)
- Quartz cuvettes (1 cm path length)

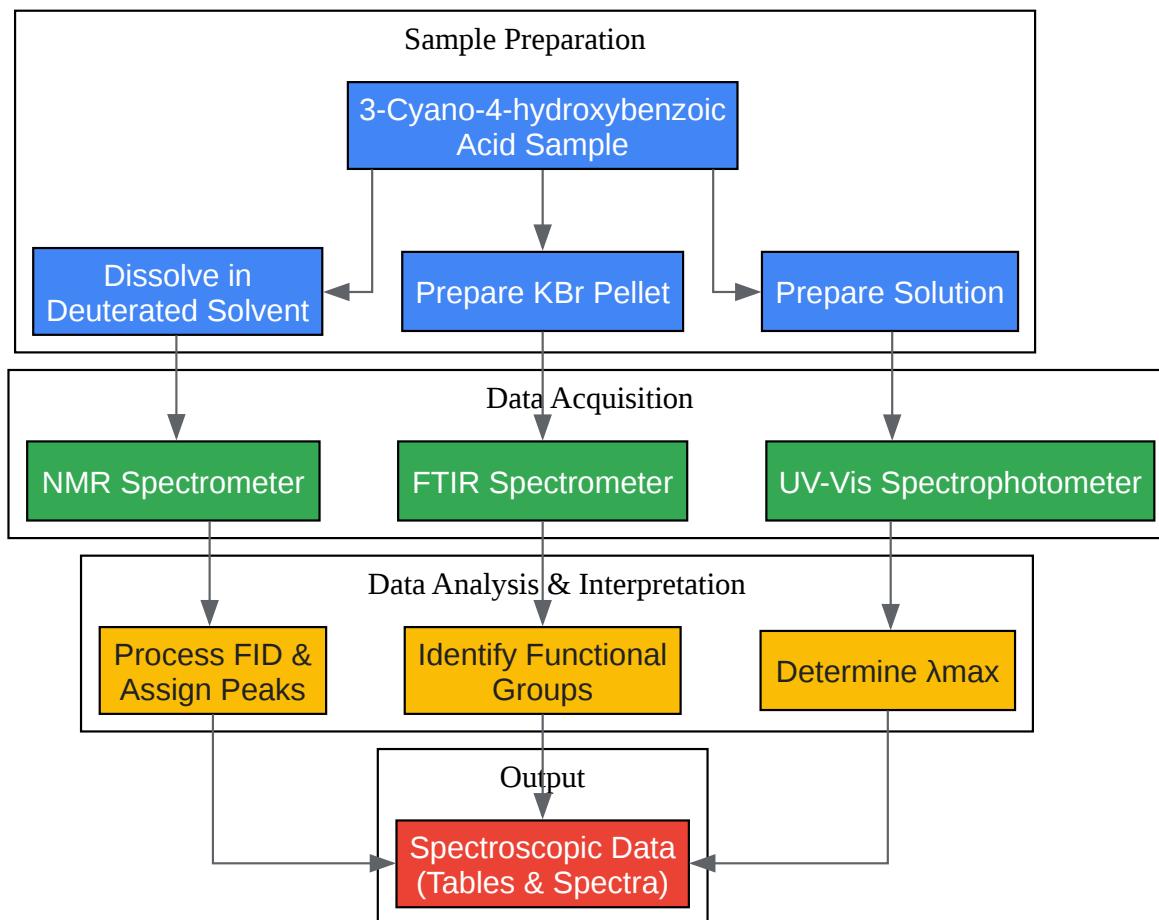
- UV-Vis spectrophotometer

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **3-Cyano-4-hydroxybenzoic acid** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.
- Data Acquisition:
 - Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).
 - Place the cuvettes in the spectrophotometer.
 - Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Cyano-4-hydroxybenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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